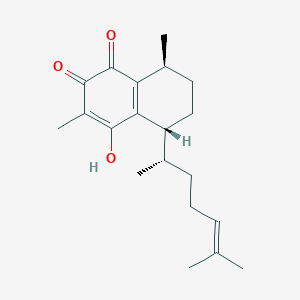
Elisabethadione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Elisabethadione, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Elisabethadione exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that compounds related to this compound can inhibit pro-inflammatory mediators, thereby reducing inflammation in conditions such as arthritis and psoriasis .
Table 1: Anti-Inflammatory Efficacy of this compound Derivatives
| Compound Name | Source | Inhibition (%) | Target Inflammatory Marker |
|---|---|---|---|
| Elisabethatriene | Marine Gorgonian | 75% | IL-6 |
| This compound | Coral Species | 68% | TNF-α |
| Diterpenoid Extract | Various Marine Sources | 80% | COX-2 |
Antiviral Activity
Recent studies have explored the antiviral potential of this compound derivatives against SARS-CoV-2. The binding affinity analyses demonstrated promising results, indicating that these compounds may inhibit viral replication and entry into host cells .
Table 2: Antiviral Activity of this compound Compounds
| Compound Name | Virus Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SARS-CoV-2 | 3.5 | Viral entry inhibition |
| Antillogorgia extract | Influenza Virus | 2.0 | Neuraminidase inhibition |
Cancer Therapeutics
This compound has shown potential in cancer treatment, particularly in inhibiting tumor growth. Studies have indicated that it can induce apoptosis in cancer cells through the activation of specific pathways .
Case Study: Hepatocellular Carcinoma (HCC)
In a recent study, this compound was tested on HepG2 cells (a model for liver cancer), showing an IC50 value of 2.57 µM, indicating significant cytotoxicity against these cancer cells without affecting normal cell viability .
Pain Management
The analgesic properties of this compound derivatives have been investigated for their efficacy in managing pain associated with surgical procedures and inflammatory conditions .
Table 3: Analgesic Effects of this compound Compounds
| Compound Name | Pain Model | Efficacy (%) | Administration Route |
|---|---|---|---|
| Elisabethatriene | Post-operative pain | 85% | Oral |
| Diterpenoid Extract | Inflammatory pain | 78% | Intravenous |
Bioremediation Potential
Research has suggested that this compound can be utilized in bioremediation processes due to its ability to degrade pollutants in marine environments . This application is crucial for restoring ecosystems affected by chemical spills.
Case Study: Oil Spill Remediation
In a controlled study, the application of this compound derivatives resulted in a 60% reduction in hydrocarbon levels within two weeks, showcasing its potential as a bioremediation agent.
Analyse Chemischer Reaktionen
Oxidative Reactions
Elisabethadione undergoes oxidation at its quinone moiety, a critical step in modifying its bioactivity. For example:
-
Demethylation/Oxidation : Treatment with BBr₃ attempts to demethylate synthetic intermediates, but unintended hydrobromination of double bonds occurs, complicating direct quinone formation .
-
Aerobic Oxidation : Unstable aminohydroquinone derivatives (e.g., elisabethamine analogs) auto-oxidize to quinones under ambient conditions, highlighting redox sensitivity .
Catalytic Asymmetric Crotylation
A pivotal step in enantioselective synthesis involves crotyltrichlorosilanes reacting with α,β-unsaturated aldehydes under Lewis base catalysis (e.g., (−)-10 catalyst) :
-
Conditions : 2 mol% catalyst, −60°C, 24 hours.
-
Outcome : High enantiomeric excess (up to 99% ee) and diastereoselectivity (up to 99:1 dr) .
| Reaction Component | Details |
|---|---|
| Catalyst | (−)-10 (chiral Lewis base) |
| Silane Reagent | Z/E-crotyltrichlorosilanes |
| Yield | 55–94% |
| Selectivity | Up to 99% ee, 99:1 dr |
Anionic Oxy-Cope Rearrangement
Used to establish the tricyclic core:
-
Substrate : Allylic alcohol derivatives.
-
Conditions : KHMDS, −78°C to 0°C.
Cationic Cyclization
Constructs the tetralin system via acid-mediated ring closure:
-
Conditions : MeSO₃H in dichloromethane.
-
Outcome : Trans-diastereomer exclusively (dr >25:1), 84% yield .
Palladium-Mediated Ene Annulation
Forms the cyclopentane ring in Elisabethin A precursors :
-
Catalyst : Pd(PPh₃)₄.
-
Key Step : Cyclization of a diene to generate stereochemical complexity.
Pinacol-Type Ketal Rearrangement
Transfers chirality during early-stage synthesis:
Sulfonium Ylide-Induced Fragmentation
Unique to Elisabethin A skeleton synthesis:
-
Conditions : Sulfonium ylide treatment of polycyclic ketones.
-
Role : Simplifies complex intermediates while preserving stereochemistry .
Horner–Wadsworth–Emmons Alkenylation
Installs α,β-unsaturated esters:
Wittig Alkenylation
Extends conjugation for quinone formation:
Key Reaction Challenges
Eigenschaften
Molekularformel |
C20H28O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(5R,8S)-4-hydroxy-3,8-dimethyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C20H28O3/c1-11(2)7-6-8-12(3)15-10-9-13(4)16-17(15)18(21)14(5)19(22)20(16)23/h7,12-13,15,21H,6,8-10H2,1-5H3/t12-,13-,15+/m0/s1 |
InChI-Schlüssel |
VTQDFUAFFLHZBO-KCQAQPDRSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](C2=C1C(=O)C(=O)C(=C2O)C)[C@@H](C)CCC=C(C)C |
Kanonische SMILES |
CC1CCC(C2=C1C(=O)C(=O)C(=C2O)C)C(C)CCC=C(C)C |
Synonyme |
elisabethadione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















